molecular formula C4H10ClNO B569992 Morpholine-d8 Hydrochloride CAS No. 1107650-56-5

Morpholine-d8 Hydrochloride

Cat. No.: B569992
CAS No.: 1107650-56-5
M. Wt: 131.629
InChI Key: JXYZHMPRERWTPM-PHHTYKMFSA-N
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Description

Morpholine-d8 Hydrochloride (CAS: 1107650-56-5) is a deuterium-labeled derivative of morpholine hydrochloride, where eight hydrogen atoms are replaced with deuterium at positions 2, 2, 3, 3, 5, 5, 6, and 6 of the morpholine ring. Its molecular formula is C₄D₈H₃NO·HCl, with a molecular weight of 131.62 g/mol (calculated as 95.17 for the deuterated base + 36.46 for HCl) . This compound is primarily used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry due to its isotopic purity (98%) and stability .

Preparation Methods

Deuteration Strategies for Morpholine Derivatives

Deuteration of organic compounds typically involves two primary approaches: (1) catalytic hydrogen-deuterium (H-D) exchange and (2) synthesis from deuterated precursors . For morpholine, the presence of labile hydrogens adjacent to nitrogen and oxygen atoms necessitates optimized conditions to achieve high isotopic purity.

Catalytic H-D Exchange

This method utilizes deuterium sources such as heavy water (D₂O) or deuterated alcohols (e.g., CD₃OD) in the presence of transition metal catalysts. Rhodium complexes, for instance, facilitate selective deuteration of C-H bonds under elevated temperatures (150–400°C) and pressures (3–4 MPa) .

Synthesis from Deuterated Starting Materials

Alternative routes involve constructing the morpholine ring using pre-deuterated intermediates. For example, deuterated diethylene glycol (DEG-d₈) can react with ammonia under catalytic hydrogenation conditions to yield morpholine-d8 . This method avoids incomplete deuteration risks associated with post-synthetic exchange.

Catalytic Deuteration Using Rhodium Complexes

A patented methodology (WO2017045648A1) outlines a robust protocol for preparing deuterated morpholine derivatives :

Reaction Conditions

  • Catalyst : Rhodium(III) chloride (RhCl₃)

  • Deuterium Source : Heavy water (D₂O) or deuterated ethanol (EtOD)

  • Temperature : 200–250°C

  • Pressure : 3.5 MPa

  • Base : Sodium deuteroxide (NaOD)

Under these conditions, non-deuterated morpholine undergoes complete H-D exchange at all eight positions within 24–48 hours, achieving >99% isotopic purity .

Mechanistic Insights

The rhodium catalyst activates C-H bonds adjacent to nitrogen, enabling sequential deuterium incorporation. The base (NaOD) neutralizes HCl byproducts, preventing proton back-exchange and ensuring reaction progression .

Hydrogen-Deuterium Exchange in Acidic Media

An alternative approach employs acidic D₂O to protonate morpholine’s nitrogen, enhancing the lability of α-C-H bonds for deuterium exchange:

Procedure

  • Dissolve morpholine hydrochloride in D₂O (10% w/v).

  • Heat at 80°C for 72 hours under nitrogen atmosphere.

  • Neutralize with DCl to precipitate morpholine-d8 hydrochloride .

This method achieves ~95% deuteration but requires extensive purification to remove residual protons .

Synthesis from Deuterated Diethylene Glycol

Building on traditional morpholine synthesis , this route substitutes diethylene glycol with its deuterated analog:

Reaction Steps

  • Deuterated Diethylene Glycol (DEG-d₈) Preparation :

    • Catalytic deuteration of diethylene glycol using Pt/C and D₂ gas at 150°C .

  • Ammoniation :

    • React DEG-d₈ with NH₃ (1:4 molar ratio) at 300°C and 4 MPa.

  • Cyclization :

    • Acid-catalyzed dehydration with H₂SO₄ yields morpholine-d8 .

Yield and Purity

  • Yield : 65–70%

  • Isotopic Purity : ≥98% (confirmed by mass spectrometry)

Purification and Characterization

Post-synthetic purification ensures pharmaceutical-grade quality:

Purification Techniques

  • Recrystallization : From ethanol-D6 to remove non-deuterated impurities .

  • Column Chromatography : Silica gel eluted with CDCl₃/MeOD (9:1) .

Analytical Data

Parameter Value Method
Molecular Weight131.63 g/molMS (ESI+)
Deuterium Incorporation99.2%²H NMR (400 MHz, D₂O)
Solubility50 mg/mL in DMSOUSP <911>

Challenges and Optimization

Incomplete Deuteration

Residual protons often arise from solvent contamination or inefficient catalysis. Using anhydrous deuterated solvents (e.g., DMSO-d6) and sealed reaction vessels mitigates this issue .

Catalyst Deactivation

Rhodium catalysts may lose activity due to HCl byproducts. Incorporating scavengers like molecular sieves improves longevity .

Applications of this compound

  • Pharmacokinetic Tracers : Quantifies drug metabolism without interference from endogenous compounds .

  • NMR Spectroscopy : Resolves signal splitting in complex biological matrices .

  • Antiviral Research : Serves as a deuterated analog in studies targeting influenza and herpes viruses .

Chemical Reactions Analysis

Types of Reactions: Morpholine-d8 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Morpholine-d8 Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Morpholine-d8 Hydrochloride involves its role as an isotopic marker. In nuclear magnetic resonance spectroscopy, the deuterium atoms in this compound provide distinct signals that help in the calibration and quantification of other compounds. This ensures accurate and reliable analysis in various research applications .

Comparison with Similar Compounds

Structural and Isotopic Differences

Morpholine Hydrochloride (Non-Deuterated)

  • CAS : 10024-89-2
  • Molecular Formula: C₄H₁₀ClNO
  • Molecular Weight : 123.58 g/mol
  • Key Difference : Lacks deuterium substitution, making it unsuitable for isotope-based analytical techniques.
  • Applications : Used in organic synthesis and pharmaceutical intermediates .

Morpholine-d8 Hydrochloride

  • CAS : 1107650-56-5
  • Molecular Formula: C₄D₈H₃NO·HCl
  • Molecular Weight : 131.62 g/mol
  • Key Advantage : Deuterium labeling enables precise tracking in metabolic studies and spectroscopic analysis .

Dimethomorph-d8

  • CAS : 1346606-71-0
  • Molecular Formula: C₂₁H₁₄D₈ClNO₄
  • Molecular Weight: Not explicitly stated, but isotopic enrichment (99% D) enhances its utility in pesticide residue analysis .
  • Contrast : While both are deuterated, Dimethomorph-d8 is a fungicide derivative, whereas this compound is a building block for analytical standards .

Functional Derivatives of Morpholine

4-(Morpholine-4-sulfonyl)-benzenesulfonyl Chloride

  • CAS : 465514-13-0
  • Molecular Formula: C₁₀H₁₂ClNO₅S₂
  • Melting Point : 150–152°C
  • Applications : Used in sulfonamide synthesis and polymer chemistry .

4-Morpholinoacetophenone

  • CAS : 39910-98-0
  • Purity : >95%
  • Price : 3,400–71,600 JPY (depending on packaging)
  • Applications : Intermediate in pharmaceutical synthesis .

Isotope-Labeled Analogues

Aniline-d7

  • CAS : 14545-23-4
  • Molecular Formula : C₆D₇NH₂
  • Applications : Like this compound, it is used in quantitative NMR and tracer studies but differs in aromatic structure .

Ethyl-d5-amine

  • CAS : 17616-24-9
  • Applications : A deuterated aliphatic amine for metabolic labeling, contrasting with this compound’s cyclic structure .

Price and Availability

Compound CAS Number Price (JPY) Purity Supplier
This compound 1107650-56-5 61,600 98% Kanto Chemicals
Morpholine Hydrochloride 10024-89-2 Not listed >95% Multiple
4-Morpholinoaniline 2524-67-6 7,500 >95% Kanto Chemicals

Note: The high cost of this compound reflects the complexity of deuterium incorporation and its niche application in analytical research .

Biological Activity

Morpholine-d8 hydrochloride is a deuterated form of morpholine hydrochloride, where eight hydrogen atoms are replaced by deuterium. This isotopic substitution provides unique properties that make it valuable in various scientific applications, particularly in mass spectrometry. The compound's biological activity has garnered attention due to its interactions with various biomolecules, enzymes, and its potential therapeutic applications.

Biological Activity Overview

This compound exhibits significant biological activity, particularly as an inhibitor of enzymes involved in various biochemical pathways. Its interactions can lead to alterations in cellular processes, making it relevant in fields like pharmacology and biochemistry.

  • Enzyme Inhibition : Morpholine-d8 has been shown to inhibit key enzymes such as succinate dehydrogenase, which is crucial for cellular respiration. This inhibition affects the conversion of succinate to fumarate, disrupting the citric acid cycle and energy production within cells.
  • Fungal Enzyme Targeting : Similar to its parent compound, morpholine, morpholine-d8 is effective against fungal enzymes like D14 reductase and D7-D8 isomerase. These enzymes are vital for sterol synthesis in fungi, and their inhibition can lead to compromised cell membrane integrity and viability.
  • Neuropharmacological Effects : Morpholine derivatives have been implicated in modulating receptors related to mood disorders and neurodegenerative diseases. For instance, they may influence pathways associated with Parkinson’s disease and Alzheimer's disease by targeting specific receptors and enzymes involved in these conditions .

1. Anticancer Activity

A study investigated the antiproliferative effects of morpholine derivatives against human ovarian cancer cell lines (A2780 and A2780cis). The results demonstrated significant cytotoxicity, suggesting that morpholine-d8 may play a role in cancer therapy by inhibiting tumor growth through enzyme interaction .

2. Antibacterial Properties

Research on morpholine derivatives indicated their antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The structure-activity relationship studies revealed that modifications in the morpholine ring could enhance antimicrobial efficacy .

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/EnzymeEffectReference
Enzyme InhibitionSuccinate DehydrogenaseInhibition of energy production
Anticancer ActivityHuman Ovarian Cancer CellsSignificant cytotoxicity
Antibacterial ActivityStaphylococcus aureusAntibacterial effect
NeuropharmacologicalVarious CNS ReceptorsModulation of mood disorders

Pharmacokinetics and Metabolism

This compound is metabolized through pathways involving morpholine monooxygenase, which catalyzes its conversion into various metabolites. The presence of deuterium alters the metabolic profile compared to non-deuterated morpholine, impacting its pharmacokinetic properties.

Transport and Distribution

The compound's small size and polar nature facilitate its diffusion across cell membranes. Studies indicate that morpholine-d8 tends to accumulate in specific cellular organelles such as lysosomes and mitochondria, which may influence its biological effects.

Temporal Effects

Research shows that the stability of this compound under laboratory conditions allows for consistent results over time. Its degradation rates are critical for understanding its long-term effects on cellular functions.

Q & A

Basic Research Questions

Q. What synthetic methodologies ensure high isotopic purity (>98 atom% D) in Morpholine-d8 Hydrochloride?

  • Methodological Answer : Synthesis typically involves deuterium exchange reactions or catalytic deuteration of morpholine precursors under controlled conditions (e.g., using D₂O or deuterated reagents). Post-synthesis, purification via recrystallization or column chromatography ensures isotopic purity. Isotopic enrichment is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm ≥98 atom% D .

Q. Which analytical techniques are critical for assessing the chemical and isotopic purity of this compound?

  • Methodological Answer :

  • Titration : Acid-base titration (e.g., with NaOH) quantifies hydrochloride content, as described in pharmacopeial methods .
  • NMR : ¹H and ²H NMR distinguish protonated vs. deuterated positions, with absence of residual protio-morpholine peaks confirming isotopic purity .
  • LC-MS : High-resolution MS detects isotopic patterns and verifies molecular weight (131.62 g/mol for C₄D₈H₃NO·HCl) .

Q. What are optimal storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers at room temperature (20–25°C) with desiccants to prevent hygroscopic degradation. Periodic reanalysis via NMR or MS is recommended to monitor deuterium retention over time .

Advanced Research Questions

Q. How does deuterium substitution in this compound impact its use as a kinetic isotope effect (KIE) probe in reaction mechanisms?

  • Methodological Answer : Deuterium alters bond dissociation energies, slowing reaction rates at deuterated sites. Researchers employ comparative kinetics (e.g., HPLC monitoring of protio vs. deuterated analogs) to quantify KIE. Contradictory data may arise from solvent exchange or incomplete deuteration, necessitating cross-validation via isotopic tracing .

Q. What strategies mitigate deuterium loss during in vivo pharmacokinetic studies using this compound?

  • Methodological Answer :

  • Stabilization : Use deuterium-retentive solvents (e.g., D₂O-based buffers) and avoid high-temperature incubation.
  • Analytical Controls : Combine LC-MS/MS with stable isotope-labeled internal standards to correct for deuterium exchange in biological matrices .

Q. How can researchers resolve discrepancies between NMR and MS data when quantifying deuterium content?

  • Methodological Answer :

  • NMR Limitations : Signal splitting from residual protons may underestimate deuterium incorporation. Use ²H-NMR or heteronuclear 2D experiments for clarity.
  • MS Calibration : Employ deuterated calibration standards to minimize ionization bias. Cross-check with elemental analysis for total deuterium .

Properties

IUPAC Name

2,2,3,3,5,5,6,6-octadeuteriomorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H/i1D2,2D2,3D2,4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYZHMPRERWTPM-PHHTYKMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678651
Record name (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107650-56-5
Record name (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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